molecular formula C11H15ClFNO B579849 3-Fluorophenmetrazine Hydrochloride

3-Fluorophenmetrazine Hydrochloride

Cat. No.: B579849
M. Wt: 231.69 g/mol
InChI Key: MHJBXKFJWSBWRE-UHFFFAOYSA-N
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Description

3-Fluorophenmetrazine (hydrochloride): is a phenylmorpholine-based stimulant and a fluorinated analogue of phenmetrazine. It has been sold online as a designer drug and is known for its stimulant properties . This compound is a regioisomer of both 2-fluorophenmetrazine and 4-fluorophenmetrazine .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Fluorophenmetrazine Hydrochloride acts as a norepinephrine-dopamine releasing agent with EC50 values of 30 nM and 43 nM, respectively . It shows only negligible efficacy as a releaser of serotonin, with an EC50 value of 2558 nM . It interacts with dopamine transporters and norepinephrine transporters in HEK293 cells with potencies comparable to cocaine .

Cellular Effects

At sufficient doses, this compound is capable of reversing monoamine transporters, particularly transporters of the catecholamines dopamine and norepinephrine, and, to a much lesser degree, serotonin transporters . This leads to the release of these neurotransmitters from the cytosol into the extracellular space, where they are active .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to inhibit uptake mediated by dopamine transporters and norepinephrine transporters . At sufficient doses, it can reverse these transporters, thereby releasing neurotransmitters from the cytosol into the extracellular space .

Temporal Effects in Laboratory Settings

The duration of this compound effects is short-lived, with peak effects observed up to 2 hours . This increases the likelihood of repeated dosing .

Metabolic Pathways

The metabolic pathway of this compound involves N-oxidation, aryl hydroxylation and subsequent O-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge yielding the O/N-bis-dealkylated metabolite . Further glucuronidation or sulfations may also occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenmetrazine (hydrochloride) involves the fluorination of phenmetrazine.

Industrial Production Methods: it is likely that the production involves standard chemical synthesis techniques used in the pharmaceutical industry, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophenmetrazine (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted phenmetrazine analogues .

Comparison with Similar Compounds

    Phenmetrazine: The parent compound of 3-Fluorophenmetrazine, known for its stimulant properties.

    2-Fluorophenmetrazine: A regioisomer with similar stimulant effects.

    4-Fluorophenmetrazine: Another regioisomer with comparable properties.

Uniqueness: 3-Fluorophenmetrazine (hydrochloride) is unique due to its specific fluorination at the 3-position of the phenyl ring, which may result in different pharmacological properties compared to its regioisomers .

Properties

IUPAC Name

2-(3-fluorophenyl)-3-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBXKFJWSBWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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